magnesium;prop-1-ene;bromide
Description
Historical Context and Significance as a Grignard Reagent
The story of allylmagnesium bromide is intrinsically linked to the groundbreaking discovery of organomagnesium halides by François Auguste Victor Grignard in 1900. wikipedia.org His work, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a straightforward method for creating carbon-carbon bonds. wikipedia.orgnumberanalytics.comebsco.com Grignard reagents, with the general formula R-Mg-X, are typically formed by the reaction of an organic halide with magnesium metal in an ether solvent. numberanalytics.comthermofisher.com The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile capable of attacking a wide range of electrophilic centers. thermofisher.com
Allylmagnesium bromide is prepared by the reaction of allyl bromide with magnesium turnings in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF). ontosight.aiwikipedia.org The reaction involves the insertion of magnesium into the carbon-bromine bond. ontosight.ai To suppress the formation of the byproduct 1,5-hexadiene (B165246), the reaction temperature is typically kept below 0°C. wikipedia.org Early studies by Gilman and McGlumphy highlighted the importance of using a large excess of magnesium and high dilution to achieve high yields of the reagent. acs.org
The significance of allylmagnesium bromide lies in its unique reactivity as a Grignard reagent. It serves as a nucleophilic source of the allyl group, which is a valuable three-carbon building block in organic synthesis. wikipedia.org The resulting allylated products, particularly homoallylic alcohols, are key intermediates in the synthesis of a wide array of compounds, including natural products like terpenes and steroids, as well as pharmaceuticals and agrochemicals. ontosight.ai
Scope and Versatility in Synthetic Transformations
The utility of allylmagnesium bromide in organic synthesis is extensive, owing to its ability to react with a diverse range of electrophiles. ontosight.ai These reactions facilitate the introduction of the allyl group, leading to the formation of new carbon-carbon bonds and the construction of more complex molecules.
Key Synthetic Transformations:
Reactions with Carbonyl Compounds: Allylmagnesium bromide readily reacts with aldehydes and ketones to produce secondary and tertiary homoallylic alcohols, respectively. thermofisher.comnih.gov These reactions are fundamental in synthetic organic chemistry. The addition to carbonyl compounds often proceeds through a six-membered ring transition state. nih.gov
Reactions with Esters and Acid Chlorides: The reaction with esters and acid chlorides can lead to the formation of tertiary alcohols or ketones, depending on the reaction conditions and the substrate. ontosight.aithieme-connect.de
Reactions with Imines and Nitriles: Allylmagnesium bromide adds to imines to form homoallylic amines, which are precursors to various biologically important molecules like β-lactams. thieme-connect.de Its reaction with nitriles can yield tetrahydropyridines, aminoketones, or enamines upon hydrolysis.
Coupling Reactions: The reagent can participate in coupling reactions with other organometallic compounds and alkyl halides to create more elaborate carbon skeletons. ontosight.ai For instance, it has been used in the synthesis of 1,4-pentadiene. wikipedia.org
Synthesis of Other Organometallic Reagents: Allylmagnesium bromide is a precursor for the synthesis of other allylmetal complexes. wikipedia.org For example, its reaction with (+)-(Ipc)₂BOMe produces enantioselective allylborane reagents. orgsyn.org
Ring-Opening Reactions: It can induce ring-opening in strained cyclic compounds like epoxides.
The high reactivity of allylmagnesium reagents can sometimes lead to a lack of chemoselectivity in molecules with multiple reactive sites. nih.gov However, this high reactivity can also be advantageous, as it allows for reactions with less reactive electrophiles where other reagents might fail. nih.gov For example, the addition of allylmagnesium bromide to certain aromatic aldehydes proceeds in high yields where other allylation methods are ineffective. nih.gov
The versatility of allylmagnesium bromide is further demonstrated by its application in the synthesis of complex natural products and pharmaceuticals. It has been a key reagent in the synthesis of tarchonanthuslactone, (+)-preussin, and polyhydroxylated quinolizidine (B1214090) alkaloids. sigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNNHNWITXOAH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[CH-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Allylmagnesium Bromide
Classical Preparative Routes
The traditional and most widely employed method for synthesizing allylmagnesium bromide is through the direct reaction of an allyl halide with magnesium metal. thieme-connect.de This approach is a cornerstone of organometallic chemistry, valued for its directness in forming the carbon-magnesium bond.
Direct Oxidative Addition of Allyl Bromide to Magnesium Metal
A typical laboratory procedure involves adding a solution of allyl bromide in an ether solvent dropwise to a flask containing magnesium turnings. thieme-connect.deorgsyn.org The reaction is initiated, often with the aid of activating agents, and proceeds to form the soluble allylmagnesium bromide complex. thieme-connect.de Successful synthesis hinges on carefully controlling the reaction conditions to maximize the yield of the desired Grignard reagent and minimize the formation of byproducts. acs.org
Influence of Reaction Conditions
The outcome of the direct synthesis of allylmagnesium bromide is highly sensitive to several experimental parameters. The choice of solvent, the reactivity of the magnesium surface, and the strategies to mitigate side reactions are all critical factors that researchers have extensively studied and optimized.
Ethereal solvents are essential for the preparation of Grignard reagents. wikipedia.orgadichemistry.com They play a crucial role by solvating and stabilizing the organomagnesium compound through the coordination of the ether's lone pair electrons to the Lewis acidic magnesium center. quora.comquora.com The most commonly used solvents for allylmagnesium bromide synthesis are diethyl ether and tetrahydrofuran (B95107) (THF). ontosight.aiadichemistry.com
Diethyl Ether: This has traditionally been a common solvent for Grignard reactions. Its low boiling point (34.6 °C) facilitates easy removal after the reaction is complete. numberanalytics.com Many classical procedures for allylmagnesium bromide synthesis specify diethyl ether, often requiring high dilution and slow addition of the halide to achieve good yields. orgsyn.orgacs.org
Tetrahydrofuran (THF): THF is often considered a superior solvent for many Grignard preparations. stackexchange.com Its oxygen atoms are more sterically available for coordination compared to diethyl ether, leading to better stabilization of the RMgX complex. quora.comstackexchange.com Furthermore, its higher boiling point (66 °C) allows for reactions to be conducted at higher temperatures, which can increase reaction rates. numberanalytics.comstackexchange.com However, in the specific case of allylmagnesium bromide, the direct reaction of allyl bromide with magnesium in THF at reflux can lead exclusively to the formation of the Wurtz-coupling product, 1,5-hexadiene (B165246). orgsyn.org Consequently, a common strategy involves initially preparing the Grignard reagent in diethyl ether and then performing a solvent exchange to THF if the subsequent reaction requires it. orgsyn.org
Table 1: Comparison of Common Solvents for Allylmagnesium Bromide Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Diethyl Ether | 34.6 | 4.3 | Low boiling point, easy to remove. numberanalytics.com | Prone to peroxide formation; less effective at stabilizing the reagent than THF. numberanalytics.comstackexchange.com |
A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. wikipedia.orgbyjus.com To overcome this, various activation strategies have been developed to expose a fresh, reactive metal surface.
Chemical Initiators: Small amounts of initiators are commonly used. Iodine is a frequent choice, which reacts with magnesium to form magnesium iodide, disrupting the oxide layer. thieme-connect.dewikipedia.orgadichemistry.com 1,2-Dibromoethane is also highly effective; its reaction with magnesium produces ethylene (B1197577) gas and magnesium bromide, providing a visual cue that the activation has been successful. wikipedia.orgstackexchange.com
Mechanical Methods: Physical disruption of the MgO layer is an effective strategy. This includes crushing the magnesium pieces in situ, rapid stirring, or using ultrasound (sonication) to clean the metal surface. wikipedia.orgadichemistry.comstackexchange.com Dry stirring of magnesium turnings under an inert atmosphere has also been reported to be effective. researchgate.net
Excess Magnesium: Using a large excess of magnesium turnings helps to ensure that sufficient reactive surface area is available throughout the reaction, which also helps to minimize the formation of coupling byproducts. thieme-connect.deorgsyn.orgacs.org
Amalgamation: Treating the magnesium with a small amount of mercuric chloride can form a magnesium-mercury amalgam on the surface, which enhances its reactivity. wikipedia.orgstackexchange.com
Preactivation: This can involve heating the magnesium under a vacuum to drive off moisture and adsorbed gases. researchgate.net The addition of a small amount of a pre-formed Grignard reagent can also serve as an effective initiator. wikipedia.orgstackexchange.com
Rieke Magnesium: This is a form of highly activated magnesium powder, typically prepared by the reduction of a magnesium salt like magnesium chloride with an alkali metal such as potassium or lithium. wikipedia.orgadichemistry.com Rieke magnesium has a very high surface area and is much more reactive than standard magnesium turnings. adichemistry.com Its high reactivity allows for the formation of Grignard reagents at very low temperatures (e.g., -78 °C), which can be crucial for preparing thermally sensitive or functionalized reagents. organic-chemistry.orgcmu.eduriekemetals.com
The primary side reaction during the synthesis of allylmagnesium bromide is the Wurtz-type coupling of the Grignard reagent with unreacted allyl bromide. acs.org This reaction produces 1,5-hexadiene (also known as diallyl) and magnesium bromide, reducing the yield of the desired reagent. acs.orgresearchgate.net
Several procedural modifications are employed to suppress this undesired pathway:
Slow Addition: The allyl bromide solution is added very slowly to the magnesium suspension. This maintains a low concentration of the allyl bromide in the reaction mixture, minimizing its opportunity to react with the already-formed Grignard reagent. acs.org
High Dilution: Conducting the reaction in a large volume of solvent further decreases the concentration of both the starting material and the product, which disfavors the bimolecular coupling reaction. acs.org
Use of Excess Magnesium: A significant excess of magnesium ensures that the allyl bromide is more likely to react with the metal surface rather than with another organometallic molecule. thieme-connect.deorgsyn.orgacs.org
Temperature Control: Maintaining a low temperature, often below 0 °C, can help to suppress the formation of the hexadiene byproduct. wikipedia.org
By carefully implementing these control measures, yields of allylmagnesium bromide can be significantly improved, often reaching 80-90%. acs.org
Alternative Preparative Approaches
While direct oxidative addition is the most common method, alternative strategies for generating allylmagnesium bromide have been developed to overcome some of its limitations, such as the Wurtz coupling side reaction.
Hydromagnesiation of Dienes: The hydromagnesiation of conjugated dienes, such as 1,3-butadiene, represents a practical alternative. This method avoids the production of 1,5-dienes, which are the main byproducts in the classical route. thieme-connect.de
Transmetalation: Allylmagnesium bromide can be prepared through transmetalation reactions. For instance, allylpotassium can be converted to the corresponding magnesium reagent by reacting it with magnesium bromide in THF. researchgate.net
Halogen-Magnesium Exchange: This method involves the reaction of an organic halide with a pre-existing organomagnesium compound, like isopropylmagnesium chloride, often complexed with lithium chloride (Turbo-Grignard). rsc.org While highly effective for preparing many functionalized Grignard reagents, its application is generally more relevant for aryl and vinylic halides. cmu.edursc.org
Transmetalation Reactions (e.g., from Allylpotassium to Magnesium Analogs)
Transmetalation represents a valuable method for the preparation of organometallic compounds, including allylmagnesium bromide. This approach involves the transfer of an organic group from one metal to another. A notable example is the synthesis of allylmagnesium bromide from an allylpotassium precursor.
This conversion is a straightforward process where allylpotassium is treated with a solution of magnesium bromide. researchgate.netresearchgate.net The reaction effectively exchanges the potassium cation for a magnesium bromide moiety, yielding the desired Grignard reagent. researchgate.netresearchgate.net This method is particularly useful for generating the magnesium analog from a pre-formed organopotassium compound. researchgate.netresearchgate.net The process typically involves adding a solution of magnesium bromide in a solvent like tetrahydrofuran (THF) to the allylpotassium. researchgate.netresearchgate.net
Table 1: Transmetalation from Allylpotassium to Allylmagnesium Bromide
| Precursor | Reagent | Solvent | Product |
| Allylpotassium | Magnesium Bromide | Tetrahydrofuran (THF) | Allylmagnesium Bromide |
Advanced Magnesium Slurry Techniques via Co-condensation
Traditional methods for preparing Grignard reagents can be hindered by the low reactivity of magnesium metal, often requiring activation. libretexts.org Advanced techniques involving the preparation of highly activated magnesium slurries offer a significant improvement, particularly for the synthesis of allylmagnesium bromide. researchgate.netresearchgate.net One of the most effective methods for generating this active magnesium is through co-condensation. thieme-connect.deorgsyn.org
The co-condensation process involves the vaporization of magnesium metal, which is then co-condensed at low temperatures (e.g., -196°C) with a solvent, typically THF. researchgate.netthieme-connect.de This is often carried out in a specialized rotating solution reactor. researchgate.netthieme-connect.de Upon warming, the condensed magnesium atoms agglomerate to form a very fine and highly reactive slurry. researchgate.net This activated magnesium slurry reacts readily, even with less reactive halides, and allows for Grignard reagent formation at low temperatures without issues of reaction initiation. researchgate.netorgsyn.org The use of a THF slurry of magnesium produced by this co-condensation method is cited as an improved preparation for allylmagnesium bromide. researchgate.netresearchgate.net
Table 2: Synthesis via Magnesium Slurry Co-condensation
| Technique | Process | Solvent | Advantage |
| Co-condensation | Evaporation of Mg metal followed by co-condensation with solvent at low temperature. | Tetrahydrofuran (THF) or Hexane | Creates a highly active Mg slurry, facilitating reaction with halides. researchgate.netthieme-connect.de |
Structural Characteristics and Solution Behavior of Allylmagnesium Bromide
Complex Nature in Ethereal Solutions
The behavior of allylmagnesium bromide in solvents like diethyl ether and tetrahydrofuran (B95107) (THF) is characterized by the Schlenk equilibrium, aggregation into various species, and significant solvent effects.
In solution, Grignard reagents such as allylmagnesium bromide are subject to the Schlenk equilibrium, an equilibrium between the organomagnesium halide and its corresponding dialkylmagnesium and magnesium dihalide species. wikipedia.org This dynamic process can be represented as:
2 RMgX ⇌ MgR₂ + MgX₂
For allylmagnesium bromide, this equilibrium involves the disproportionation into diallylmagnesium and magnesium bromide. The position of this equilibrium is influenced by several factors, including the nature of the solvent, the concentration of the Grignard reagent, and the temperature. wikipedia.org In monoether solvents like diethyl ether, the equilibrium generally favors the allylmagnesium bromide species. wikipedia.org The addition of dioxane can drive the equilibrium to the right by precipitating the magnesium dihalide as a coordination polymer. wikipedia.org
Allylmagnesium bromide, like other Grignard reagents, readily forms aggregates in solution. nih.gov The extent and nature of this aggregation are dependent on factors such as the solvent, concentration, and the identity of the halide and organic group. nih.gov These aggregates can exist as monomeric, dimeric, or higher oligomeric species. wikipedia.orgnih.gov In ethereal solutions, dimeric structures with bridging halide atoms are common. acs.org The formation of these multimeric species can play a significant role in the reactivity and stereoselectivity of the Grignard reagent. nih.gov
| Species | Description | Influencing Factors |
| Monomer | A single unit of allylmagnesium bromide, solvated by ether molecules. | Lower concentrations, strongly coordinating solvents (e.g., THF). |
| Dimer | Two units of allylmagnesium bromide linked by bridging bromide atoms. | Higher concentrations, less coordinating solvents (e.g., diethyl ether). |
| Oligomer | Larger aggregates consisting of multiple allylmagnesium bromide units. | Very high concentrations. |
Ethereal solvents play a crucial role in the structure and reactivity of allylmagnesium bromide by coordinating to the magnesium center. wikipedia.org The magnesium atom in Grignard reagents typically coordinates with two molecules of ether, such as diethyl ether or THF. wikipedia.orgwikipedia.org This solvation is essential for the stability of the Grignard reagent in solution. The solvent molecules act as Lewis bases, donating electron density to the electron-deficient magnesium center. The nature of the solvent can influence the position of the Schlenk equilibrium and the degree of aggregation. wikipedia.orgnih.gov For instance, THF, being a more polar and strongly coordinating solvent than diethyl ether, can favor the formation of monomeric species. orgsyn.org
Advanced Spectroscopic and Computational Elucidation of Structure
The complex solution behavior of allylmagnesium bromide has been investigated using advanced spectroscopic techniques and computational methods.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the dynamic nature of allylic Grignard reagents in solution. scispace.com The proton NMR spectrum of allylmagnesium bromide in diethyl ether displays a simplicity that is inconsistent with a single, static classical structure. caltech.edu Notably, the α and γ protons are found to be magnetically equivalent, which suggests a rapid equilibration between the two possible allylic isomers. scispace.comnih.gov This rapid interconversion, occurring on the NMR timescale at room temperature, can be represented as a fluxional process where the magnesium moiety shuttles between the two terminal carbons of the allyl group. scispace.com
Temperature-dependent NMR studies on related systems, such as γ,γ-dimethylallylmagnesium bromide, have provided further insight into this dynamic behavior. scispace.com At room temperature, a single methyl resonance is observed, but upon cooling, this signal broadens and splits into two, indicating that the rapid equilibration between the primary and tertiary isomers has slowed down. scispace.com
| Spectroscopic Observation | Interpretation |
| Magnetic equivalence of α and γ protons in ¹H NMR | Rapid equilibration between allylic isomers. |
| Temperature-dependent changes in NMR spectra of derivatives | Evidence of a dynamic, fluxional process with a rate that can be influenced by temperature. |
While a definitive single-crystal X-ray structure of allylmagnesium bromide has remained elusive due to its complex solution behavior and tendency to form mixtures of species, X-ray crystallographic studies of analogous organomagnesium compounds have provided valuable insights into its potential solid-state structures. acs.org For example, the crystal structure of ethylmagnesium bromide dietherate reveals a monomeric, tetrahedrally coordinated magnesium center. acs.org In contrast, studies on other Grignard reagents have shown the formation of dimeric and even tetrameric structures in the solid state, often featuring bridging halide ligands. acs.orgnih.gov These studies on analogous compounds suggest that allylmagnesium bromide could potentially crystallize as a monomer, a dimer with bromide bridges, or a more complex aggregate, depending on the specific crystallization conditions and the coordinating solvent present. nih.govacs.org
Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) for Understanding Solution Structures and Stability
Computational chemistry has emerged as a powerful tool for elucidating the complex solution-state behavior of Grignard reagents, which often involves a dynamic equilibrium between multiple species. Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) are at the forefront of these theoretical investigations, providing detailed insights into the structural characteristics and stability of compounds like allylmagnesium bromide in solution.
DFT calculations are instrumental in determining the optimized geometries, bond lengths, and energies of the various potential species present in a Grignard solution. These calculations can model not only the isolated allylmagnesium bromide molecule but also its interactions with solvent molecules, such as diethyl ether or tetrahydrofuran (THF). By computing the energies of different solvated complexes and potential dimeric or oligomeric forms, DFT can predict their relative stabilities and preferred coordination numbers. This theoretical framework is crucial for understanding the foundational aspects of the Schlenk equilibrium, which governs the distribution of species in solution.
Building upon the static picture provided by DFT, AIMD simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic evolution of the system. In an AIMD simulation, the forces acting on the atoms are calculated "on the fly" using quantum mechanical methods (typically DFT), providing a realistic trajectory of the molecular motions. This approach is particularly valuable for exploring the intricate dance of solvent exchange around the magnesium center, the breaking and forming of bonds within aggregates, and the conformational flexibility of the allyl group. AIMD simulations can reveal the lifetimes of different solvated structures, the mechanisms of ligand exchange, and the free energy barriers associated with transformations between different species, offering a more complete and dynamic understanding of the solution environment.
For Grignard reagents, AIMD studies have been pivotal in demonstrating the dynamic nature of the magnesium coordination sphere. The solvent molecules are not static ligands but are in constant exchange with the bulk solvent. Furthermore, these simulations can capture the spontaneous formation and dissolution of bridged dimeric structures, which are key intermediates in the Schlenk equilibrium. By analyzing the trajectories from AIMD simulations, researchers can derive critical information such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the magnesium atom, and coordination number distributions.
The application of these computational methods allows for the characterization of transient species and transition states that are often difficult, if not impossible, to observe experimentally. Therefore, DFT and AIMD are indispensable for a comprehensive understanding of the structural characteristics and solution behavior of allylmagnesium bromide, providing a molecular-level picture of its stability and reactivity.
Data Tables
Specific computational data from DFT and AIMD studies on the solution structure of allylmagnesium bromide, including precise bond lengths, coordination numbers, and relative energies of different solvated species, are not prominently available in the reviewed scientific literature. The following tables are representative of the types of data that would be generated from such studies, based on analogous Grignard reagent systems.
Table 1: Representative DFT-Calculated Bond Lengths for a Monomeric Allylmagnesium Bromide-Solvent Complex
| Bond | Representative Bond Length (Å) |
| Mg-C (allyl) | (Data Not Available) |
| Mg-Br | (Data Not Available) |
| Mg-O (solvent) | (Data Not Available) |
| C=C (allyl) | (Data Not Available) |
| C-C (allyl) | (Data Not Available) |
Table 2: Representative Coordination and Energetic Data from AIMD Simulations of a Grignard Reagent in Ethereal Solvent
| Property | Representative Value |
| Average Mg Coordination Number | (Data Not Available) |
| Relative Energy of Monomer vs. Dimer | (Data Not Available) |
| Solvent Exchange Frequency | (Data Not Available) |
Mechanistic Investigations of Allylmagnesium Bromide Reactivity
Fundamental Reaction Pathways
Allylmagnesium bromide exhibits a rich and varied reactivity profile, primarily characterized by two competing mechanistic manifolds: nucleophilic addition and single-electron transfer. The preferred pathway is highly dependent on the nature of the substrate, the reaction conditions, and steric factors.
The archetypal reaction of allylmagnesium bromide is its nucleophilic addition to polarized multiple bonds, most notably the carbonyl group of aldehydes and ketones. These reactions proceed through highly organized transition states, the geometries of which are critical in determining the stereochemical outcome of the addition.
Computational and experimental studies have provided strong evidence for a concerted, six-membered-ring transition state in the reaction of allylmagnesium bromide with unhindered carbonyl compounds. nih.gov In this model, the magnesium atom coordinates to the carbonyl oxygen, while the terminal carbon of the allyl group forms a new carbon-carbon bond with the carbonyl carbon. This cyclic arrangement, often referred to as a Zimmerman-Traxler-type transition state, accounts for the allylic transposition that is frequently observed in these reactions. nih.gov The reaction is believed to proceed through a pericyclic-like mechanism, which contributes to its characteristically high rate. nih.gov
While the six-membered transition state is favored for sterically unencumbered substrates, the reaction pathway can be significantly altered by steric hindrance. In the case of highly hindered ketones, the formation of the larger, more organized six-membered ring becomes energetically unfavorable. nih.gov Under these circumstances, an alternative four-membered transition state has been proposed. nih.gov This more compact transition state involves the direct attack of the α-carbon of the allyl group on the carbonyl carbon, without the allylic rearrangement characteristic of the six-membered pathway. This shift in mechanism highlights the delicate interplay of steric and electronic factors in dictating the geometry of the transition state. nih.gov
In addition to the polar, nucleophilic pathways, allylmagnesium bromide can also react via a single-electron transfer (SET) mechanism, particularly with substrates that are good electron acceptors. nih.gov This pathway involves the transfer of an electron from the Grignard reagent to the substrate, generating a radical anion of the substrate and a radical cation of the Grignard reagent. These radical intermediates can then undergo further reactions, such as radical coupling, to form the final products. The intermediacy of radicals has been inferred from the observation of products derived from radical cyclization or rearrangement, which are not readily explained by a purely polar mechanism. nih.gov
A central theme in the study of allylmagnesium bromide reactivity is the competition between the nucleophilic addition and SET pathways. The balance between these two mechanisms is influenced by several factors, including the reduction potential of the substrate, the solvent, and the presence of additives. Substrates with low-lying LUMOs, such as aromatic ketones with electron-withdrawing groups, are more susceptible to SET. nih.gov The choice of solvent can also play a crucial role; more polar, coordinating solvents can stabilize the charged intermediates in the nucleophilic pathway, while less polar solvents may favor the SET mechanism. This mechanistic dichotomy means that the outcome of a reaction can sometimes be tuned by careful selection of the reaction conditions. nih.gov
Nucleophilic Addition Mechanisms
Kinetic and Thermodynamic Considerations
The rates and equilibria of the reactions of allylmagnesium bromide are as complex as the mechanistic pathways themselves. A comprehensive understanding of the kinetic and thermodynamic parameters is essential for rationalizing the observed product distributions.
The reactions of allylmagnesium bromide with unhindered aldehydes and ketones are often extremely fast, with rates approaching the diffusion-control limit. nih.gov This high reactivity is a consequence of the relatively low activation energy for the concerted six-membered transition state. Competition experiments have shown that allylmagnesium bromide can react with substrates like acetone (B3395972) and benzaldehyde (B42025) approximately 1.5 x 10^5 times faster than butylmagnesium bromide. nih.gov For sterically hindered ketones, the reaction rates are significantly slower, allowing for more detailed kinetic studies. nih.gov
Thermodynamic considerations become particularly important in cases where the addition reaction is reversible. While the initial addition product may be formed under kinetic control, subsequent equilibration can lead to the thermodynamically more stable product. The reversibility of the Grignard reaction is more pronounced with hindered ketones, where the release of steric strain can provide a driving force for the reverse reaction.
| Parameter | Nucleophilic Addition (Six-Membered TS) | Nucleophilic Addition (Four-Membered TS) | Single-Electron Transfer (SET) |
| Substrate | Unhindered Aldehydes & Ketones | Sterically Hindered Ketones | Substrates with low reduction potentials (e.g., aromatic ketones) |
| Relative Rate | Very Fast (often diffusion-controlled) | Slower | Variable, depends on electron transfer rate |
| Key Intermediates | Concerted Transition State | Concerted Transition State | Radical Anion/Cation Pair |
| Stereochemical Outcome | Often predictable via Zimmerman-Traxler model | Dependent on approach trajectory to the hindered face | Often leads to mixtures of stereoisomers |
| Reaction System | Kinetic/Thermodynamic Parameter | Value |
| Allylmagnesium bromide + Acetone/Benzaldehyde | Relative Rate Constant (k_allyl / k_butyl) | ~1.5 x 10^5 |
| Allylmagnesium bromide + Hindered Ketone (Computational) | Activation Energy (Ea) for concerted addition | < 2 kcal/mol |
| Substituted Allylmagnesium bromide + Di-tert-butyl ketone (Reverse Reaction) | Enthalpy of Activation (ΔH‡) | 31 kJ/mol |
Diffusion-Controlled Reaction Rates and Their Mechanistic Consequences
This diffusion-controlled nature has profound mechanistic consequences. One major implication is that traditional transition state models, such as the Felkin-Ahn and chelation-control models, are often inapplicable for analyzing the stereoselectivity of these reactions. nih.govacs.org Because the activation energy for the carbon-carbon bond formation is extremely low (estimated at <2 kcal/mol for the reaction with acetone), the chemical reaction occurs almost immediately upon the formation of an encounter complex between the Grignard reagent and the electrophile. nih.gov Consequently, the reaction rate is limited by the frequency of these encounters, which is dictated by diffusion. nih.govnih.gov
Competition experiments underscore this high reactivity. When presented with a choice between different electrophiles, such as benzaldehyde and acetophenone, allylmagnesium bromide reacts with both at nearly the same rate. nih.gov This contrasts sharply with other Grignard reagents, which exhibit significant rate differences. nih.gov For instance, allylmagnesium bromide is estimated to react with substrates like acetone and benzophenone (B1666685) approximately 1.5 x 10⁵ times faster than butylmagnesium bromide. nih.gov This inherent high reactivity allows allylmagnesium bromide to add to highly hindered ketones where other organometallic nucleophiles fail. nih.gov
However, this rapid reactivity comes at the cost of selectivity. The lack of a significant energy barrier for the chemical step often leads to low diastereoselectivity and chemoselectivity. nih.gov For example, in molecules containing multiple electrophilic sites, such as a ketone and an ester, allylmagnesium bromide may react unselectively with both, whereas other, less reactive Grignards can discriminate between the functional groups. nih.gov
| Grignard Reagent (Concentration) | Acetone (0.05 M) | Di-tert-butyl ketone (0.05 M) |
|---|---|---|
| Allylmagnesium bromide (0.35 M) | >10⁴ s⁻¹ | 64 s⁻¹ |
| Crotylmagnesium bromide (0.22 M) | >10⁴ s⁻¹ | 19 s⁻¹ |
| α,γ-Dimethylallylmagnesium bromide (0.21 M) | >10⁴ s⁻¹ | 2.3 s⁻¹ |
Reversibility of Addition Reactions with Electrophiles
While the forward addition of allylmagnesium bromide to many electrophiles is extremely rapid, the reverse reaction, or retro-Grignard addition, is also possible under specific conditions. nih.gov The reversibility of these addition reactions is most prominently observed with sterically hindered ketones. nih.govscispace.com For the addition to be reversible, the resulting magnesium alkoxide must be able to dissociate back into the starting ketone and Grignard reagent.
The first documented case of a reversible addition for allylmagnesium bromide involved the sterically demanding di-tert-butyl ketone. nih.govacs.org In this instance, the reverse reaction required heating the reaction mixture to reflux in tetrahydrofuran (B95107) (THF). nih.gov For less hindered systems, the forward reaction is typically so favorable and rapid that reversibility is not a significant factor, especially under standard synthetic protocols where reactions are quenched after a short period. nih.gov
The kinetics of the retro-addition are generally slow compared to the forward reaction. For example, the reversal of benzylmagnesium reagent additions required heating at 140°C for several days. nih.gov The reversibility of the allylmagnesium bromide addition to di-tert-butyl ketone was studied over a range of temperatures, with the time required to reach equilibrium varying from minutes to thousands of minutes. scispace.com This indicates a substantial activation energy for the retro-Grignard process.
The mechanistic implication is that for most common applications involving unhindered electrophiles, the addition of allylmagnesium bromide can be considered practically irreversible. However, when dealing with highly congested substrates or when reactions are subjected to prolonged heating, the potential for equilibration through a retro-Grignard pathway must be considered, as it could influence the final product distribution. nih.govmasterorganicchemistry.com
| Electrophile | Conditions for Reversibility | Observation |
|---|---|---|
| Di-tert-butyl ketone | Heating to reflux in THF | Equilibration observed, demonstrating reversibility. nih.gov |
| Di-tert-butyl ketone | Reaction temperatures from 52°C to 109°C | Time to reach equilibrium varied from ~5 to ~4000 minutes. scispace.com |
| Unhindered Aldehydes/Ketones | Standard reaction conditions (e.g., room temperature or below, short reaction times) | Reversibility is not likely to occur. nih.gov |
Stereochemical Control in Allylmagnesium Bromide Reactions
Diastereoselectivity Studies
The diastereoselectivity of allylmagnesium bromide additions to carbonyl compounds is a subject of considerable mechanistic investigation, as it frequently defies conventional predictive models.
Reactions involving allylmagnesium bromide often exhibit significant deviations from established stereochemical models such as the Felkin-Anh and chelation-control models. nih.govucla.edu Unlike other Grignard reagents that show high diastereoselectivity in reactions with chiral, α-alkoxy ketones via chelation, allylmagnesium bromide frequently provides low selectivity or even the opposite stereoisomer. nih.gov
The foundational principle of the chelation-control model is that coordination of the metal atom to a Lewis basic group (like an α-alkoxy group) and the carbonyl oxygen creates a rigid cyclic intermediate, directing nucleophilic attack to one face of the carbonyl. This model also stipulates an associated acceleration in the reaction rate due to this chelation. However, in ethereal solvents, no such rate acceleration is observed for additions of allylmagnesium halides. nih.govrsc.org This lack of adherence is largely attributed to the exceptionally high reactivity of allylmagnesium reagents, with reaction rates that approach the diffusion limit. nih.gov Consequently, the carbon-carbon bond-forming step can be as fast as or faster than the conformational adjustments needed to establish the most stable chelated transition state, thereby violating the Curtin-Hammett principle that underpins these predictive models. nih.gov
To reconcile the observed diastereoselectivities, particularly in non-coordinating solvents, a revised chelation-control model has been proposed. nih.govrsc.org This updated model posits that high diastereoselectivity can be achieved without rate acceleration, provided that the chelated form of the substrate is the most abundant species in the solution. nih.govnih.govrsc.orgorganic-chemistry.org
According to this revised framework, which aligns with the Winstein-Holness kinetic model, the stereochemical outcome is dictated by the ground-state equilibrium of the substrate-reagent complex. rsc.org If the chelated form predominates in solution, it will be the primary species reacting, thus leading to the chelation-controlled product as the major isomer, irrespective of its relative reactivity compared to the non-chelated form. nih.govrsc.org This broadens the applicability of the chelation-control concept to scenarios where the chelated intermediate is either the most reactive species or simply the major species in solution. nih.gov
The choice of solvent exerts a profound influence on the diastereoselectivity of allylmagnesium bromide additions. nih.gov In coordinating ethereal solvents such as diethyl ether, reactions with α-alkoxy ketones typically result in poor stereoselectivity. nih.govnih.govrsc.org However, a switch to a non-coordinating solvent like dichloromethane (B109758) (CH2Cl2) can dramatically enhance diastereoselectivity, yielding the chelation-controlled product in high preference. nih.govrsc.orgorganic-chemistry.org This effect is rationalized by the revised chelation model, where the equilibrium shifts to favor the chelated species in the less competitive solvent environment of CH2Cl2. nih.govrsc.org
Lewis acids can also serve as powerful controllers of stereoselectivity. For instance, in the addition of allylmagnesium chloride to chiral α,β-epoxyimines, the facial selectivity of the nucleophilic attack can be effectively directed by the presence of boron trifluoride etherate (BF3·OEt2), leading to high diastereoselectivity. organic-chemistry.org
| Substrate | Solvent | Diastereomeric Ratio (Chelate:Non-Chelate) | Reference |
|---|---|---|---|
| α-Alkoxy Ketone | Diethyl Ether | Low Selectivity (e.g., 1:1) | nih.govnih.govrsc.org |
| α-Alkoxy Ketone | Dichloromethane (CH2Cl2) | High Selectivity (e.g., >95:5) | nih.govrsc.orgorganic-chemistry.org |
The principles of stereocontrol with allylmagnesium bromide are highly substrate-dependent.
α-Alkoxy Ketones : As previously detailed, these substrates are classic examples of the dramatic solvent effect. Additions are generally unselective in ethereal solvents but become highly diastereoselective in non-coordinating media like CH2Cl2, favoring the chelation-control product. nih.govnih.govrsc.org
α,β-Epoxyimines : Additions to chiral α,β-epoxyimines demonstrate that high diastereoselectivity is achievable. organic-chemistry.org Furthermore, the stereochemical pathway can be influenced by the addition of a Lewis acid like BF3·OEt2, which alters the facial bias of the nucleophilic attack. organic-chemistry.org
N-Boc-D-leucinal : In the case of N-protected α-amino aldehydes such as N-Boc-D-leucinal, the N-carbamoyl group is a potent chelating moiety. However, the high intrinsic reactivity of allylmagnesium bromide can lead to reactions that are too fast for effective chelation to control the stereochemical outcome, often resulting in low diastereoselectivity. This behavior mirrors the low selectivity seen with α-alkoxy ketones in ethereal solvents, where the reaction rate circumvents the directing effects of the chelated intermediate.
Regioselectivity in Allylation Reactions
Beyond stereoselectivity, the regioselectivity of the carbon-carbon bond formation is another critical aspect of allylmagnesium bromide chemistry.
Reactions of allylmagnesium bromide typically proceed through a mechanism involving allylic transposition, often via a six-membered cyclic transition state. nih.gov In this process, also known as an SN2' reaction, the magnesium atom shifts its point of attachment from the α-carbon to the γ-carbon of the prop-1-ene (B156429) chain as the new C-C bond forms. nih.gov The result is that the nucleophilic attack on the electrophile originates from the γ-carbon of the allyl group. This inherent reactivity leads to the formation of products with a rearranged allylic structure.
| Reaction Type | Typical Mechanism | Predominant Site of Attack | Reference |
|---|---|---|---|
| Addition to Carbonyls | Cyclic Transition State with Allylic Transposition (SN2') | γ-carbon | nih.gov |
Factors Influencing Regioselectivity (e.g., Substrate Sterics, Electronic Effects, Ligands)
The regioselectivity of allylmagnesium bromide reactions, particularly in allylic substitution reactions, is influenced by a combination of steric and electronic factors, as well as the presence of coordinating ligands. These factors dictate whether the reaction proceeds via an SN2 or SN2' pathway, leading to different constitutional isomers.
Substrate Sterics: The steric hindrance around the electrophilic center and the allylic system of the substrate plays a significant role in determining the regiochemical outcome. nih.gov In general, bulky substituents on the substrate can hinder the direct attack at the α-carbon (SN2), favoring the attack at the γ-carbon (SN2'). nih.gov For instance, in the reaction of organocuprate reagents with allyl acylates, the steric bulk of the substrate was found to be a key determinant of the SN2 versus SN2' pathway. rsc.org
Electronic Effects: The electronic nature of the substituents on the substrate can also exert a strong influence on regioselectivity. Electron-withdrawing groups can polarize the allylic system, making one of the electrophilic carbons more susceptible to nucleophilic attack. Conversely, electron-donating groups can alter the electron density distribution, favoring attack at a different position. The prevailing hypothesis for many years suggested that Lewis bases primarily influence regioselectivity through electronic effects. nih.gov
Ligands: The addition of ligands, particularly in metal-catalyzed reactions, can dramatically alter the regioselectivity. nih.gov Ligands can coordinate to the magnesium center of the Grignard reagent or a transition metal catalyst, modifying its steric and electronic properties. This modification can, in turn, influence the transition state of the reaction and favor one regioisomeric product over the other. For example, in alkyllithium-initiated butadiene polymerization, the addition of Lewis bases shifts the selectivity from 1,4-addition to 1,2-addition, with steric effects of the ligands playing a crucial role. nih.gov
Enantioselective Approaches Utilizing Allylmagnesium Bromide
Achieving high enantioselectivity in reactions with allylmagnesium bromide often requires the use of chiral auxiliaries or catalysts. These external sources of chirality guide the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer.
Chiral Ligand-Mediated Reactions (e.g., Copper(I)-phosphoramidite systems)
A powerful strategy for enantioselective transformations involving allylmagnesium bromide is the use of a chiral catalyst. Copper(I) complexes with chiral ligands, particularly phosphoramidites, have emerged as highly effective catalysts for a variety of asymmetric reactions. rug.nlrug.nl
In the context of allyl-allyl cross-coupling reactions, a Cu(I)-phosphoramidite catalytic system has been shown to achieve high enantioselectivity. rug.nl This transformation tolerates a range of functionalized substrates. rug.nl The specific phosphoramidite (B1245037) ligand employed is crucial for achieving high levels of asymmetric induction. While biphosphine ligands initially showed low conversion and selectivity, monodentate phosphoramidite ligands proved to be more effective. rug.nl The combination of phosphoramidites and copper salts forms highly selective catalysts for several C-C bond formation reactions, including allylic alkylation. rug.nl
| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
| CuBr·SMe2 / Ferrocenyl-type diphosphine | Allyl bromide | Linear | Low | rug.nl |
| Cu(I) / Phosphoramidite ligand | Functionalized allylic bromides | Chiral building blocks | High | rug.nlresearchgate.net |
Diastereoselective Synthesis of Enantioenriched Products
Diastereoselective reactions offer another avenue to enantioenriched products. In this approach, a chiral substrate reacts with allylmagnesium bromide to produce diastereomeric products in unequal amounts. The inherent chirality of the substrate directs the attack of the Grignard reagent.
Additions of allylmagnesium bromide to chiral α-alkoxy aldimines have been reported to proceed with high diastereoselectivity. nih.gov This is in contrast to the often low selectivity observed in additions to α-alkoxy aldehydes and ketones. nih.gov The stereochemical outcome in these reactions can sometimes be rationalized by models like the Felkin-Anh model, although allylmagnesium reagents often present exceptions. nih.govnih.gov
Highly stereoselective additions of allylmagnesium reagents to chiral ketones have also been achieved, particularly when one face of the carbonyl group is sterically blocked. nih.gov If a carbonyl compound adopts a conformation that makes one face significantly less accessible, the reaction with allylmagnesium bromide can be highly stereoselective. nih.gov For example, the addition of allylmagnesium bromide to a highly hindered chiral ketone was observed to form a single stereoisomer. nih.gov
It is important to note that the high reactivity of allylmagnesium reagents can sometimes lead to a decrease in stereoselectivity. nih.gov The reaction can be so fast that the carbon-carbon bond formation is competitive with the separation of the initial encounter complex between the reactants, which can erode the selectivity. nih.govnih.gov
| Chiral Substrate | Reagent | Diastereomeric Ratio (d.r.) | Key Factor | Reference |
| α-Alkoxy aldimine | Allylmagnesium bromide | High | Substrate control | nih.gov |
| Hindered chiral ketone | Allylmagnesium bromide | >99:1 | Steric hindrance | nih.gov |
| Chiral tricyclic iminolactone | Nitroalkene (Michael addition) | up to >99:1 | Lewis acid catalysis | figshare.com |
Synthetic Applications of Allylmagnesium Bromide in Organic Synthesis
Carbonyl Compound Allylation and Subsequent Transformations
The addition of allylic nucleophiles to carbonyl compounds is a fundamental and powerful transformation in organic synthesis, yielding valuable homoallylic alcohols. nih.gov Allylmagnesium bromide is a frequently used reagent for this purpose, often favored for its commercial availability and high reactivity. nih.gov
Synthesis of Homoallylic Alcohols (e.g., from Aldehydes and Ketones)
The reaction of allylmagnesium bromide with aldehydes and ketones provides a direct route to homoallylic alcohols, which are versatile synthetic intermediates. nih.govnih.gov This addition reaction is known to be unusually fast, with studies suggesting that reactions with aldehydes and most ketones proceed at the diffusion rate limit. nih.gov This high reactivity allows allylmagnesium bromide to add to sterically hindered ketones where other organometallic nucleophiles might fail or only induce enolization. nih.gov
For instance, the addition of allylmagnesium bromide to aromatic aldehydes occurs in high yields where other methods might lead to decomposition. nih.gov The reaction is a cornerstone in many synthetic strategies, providing the foundational structure for more complex molecules. nih.govnih.gov While highly effective, the stereoselectivity of these additions can be complex and may not always follow predictable models like Felkin-Ahn or chelation-control, sometimes resulting in low diastereoselectivity depending on the substrate. nih.gov
Table 1: Examples of Homoallylic Alcohol Synthesis
| Aldehyde/Ketone | Product | Yield | Reference |
|---|---|---|---|
| Aromatic Aldehyde 38 | Homoallylic Alcohol | High | nih.gov |
| Di-tert-butyl ketone (27) | Allylated Alcohol | - | nih.gov |
The yields are as reported in the cited literature; "-" indicates the yield was not specified in the abstract.
Derivatization into Substituted Alkenals and Related Structures
Homoallylic alcohols synthesized via the allylation of carbonyl compounds are valuable precursors for further transformations. One such derivatization is their conversion into substituted alkenals. A two-carbon homologation of aldehydes and ketones into 2-alkenals can be achieved through a sequence involving the initial reaction with allylmagnesium bromide. researchgate.net The resulting homoallylic alcohol is then subjected to O-acylation followed by ozonolysis to yield the target alkenal. researchgate.net
Alternatively, direct oxidation of substituted homoallylic alcohols can produce the corresponding carbonyl compounds. nih.gov Reagents such as pyridinium (B92312) chlorochromate (PCC) or zinc chlorochromate nonahydrate have been successfully used to oxidize substituted homoallylic alcohols into their corresponding carbonyl derivatives, which include substituted alkenals. nih.gov
Reactions with Carbon-Nitrogen Double Bonds
Allylmagnesium bromide also readily reacts with the C=N bonds found in imines, aza-aromatics, and nitriles, providing pathways to nitrogen-containing compounds. nih.govnih.gov
Additions to Imines and Aza-aromatics
The nucleophilic addition of allylmagnesium bromide to imines and related compounds is a useful method for synthesizing allylated amines. nih.gov Additions to sulfinyl imines, for example, have been shown to proceed with high diastereoselectivity, offering a route to chiral amines. nih.gov This reactivity extends to aza-aromatic systems, where the addition occurs at the C=N bond within the heterocyclic ring. thieme-connect.de
Allylmagnesium bromide is effective for the direct allylation of various nitrogen heterocycles. In its reaction with quinoline (B57606), the addition takes place at the 2-position, and subsequent oxidation or elimination furnishes 2-allylquinoline. thieme-connect.de The reactivity of monoaza aromatic heterocycles towards allylmagnesium bromide generally follows the order: pyridine (B92270) << quinoline ≈ isoquinoline (B145761) < phenanthridine (B189435) ≈ acridine. thieme-connect.de
This methodology has also been applied to the synthesis of complex purine (B94841) derivatives. The addition of allylmagnesium bromide to C-8 unsubstituted purines leads to the formation of 8,9-diallylpurines. researchgate.net These intermediates can then undergo ring-closing metathesis and subsequent oxidation to produce cytotoxic pyrido[1,2-e]purines. researchgate.net
Table 2: Allylation of Aza-aromatics
| Aza-aromatic Substrate | Product | Application | Reference |
|---|---|---|---|
| Quinoline | 2-Allylquinoline | Allylated Heterocycle Synthesis | thieme-connect.de |
Transformations of Nitriles (e.g., Formation of Highly Substituted Tetrahydropyridines, Aminoketones, Enamines)
The reaction of allylmagnesium bromide with nitriles provides a versatile platform for synthesizing a variety of nitrogen-containing compounds, with the product outcome being highly dependent on the hydrolysis conditions. nih.gov This approach allows for the selective conversion of nitriles into highly substituted tetrahydropyridines, aminoketones, or enamines simply by switching the pH of the aqueous workup. nih.govresearchgate.netresearchgate.net
When the reaction between a nitrile and allylmagnesium bromide is quenched with an acidic solution (e.g., saturated NH₄Cl), highly substituted tetrahydropyridines are formed. nih.govresearchgate.net The proposed mechanism involves the initial nucleophilic addition of two equivalents of the Grignard reagent to the nitrile, followed by a metal-assisted aza-Diels-Alder reaction upon hydrolysis. nih.gov
Conversely, if a basic aqueous solution (e.g., aqueous NH₃) is used for the hydrolysis, the reaction can be directed toward the formation of either β-aminoketones or enamines, depending on the electronic properties of the starting nitrile. nih.gov Aromatic nitriles with electron-withdrawing groups tend to selectively form enamines. nih.govresearchgate.net This pH-switchable synthesis offers a straightforward and efficient method for generating diverse molecular architectures from common nitrile precursors. nih.gov
Table 3: pH-Switchable Synthesis from Nitriles and Allylmagnesium Bromide
| Nitrile Substrate | Hydrolysis Condition | Major Product Type | Reference |
|---|---|---|---|
| Aromatic/Aliphatic Nitriles | Acidic (aq. NH₄Cl) | Tetrahydropyridines | nih.govresearchgate.net |
| Various Nitriles | Basic (aq. NH₃) | β-Aminoketones | nih.govresearchgate.net |
EWG = Electron-Withdrawing Group
Reactivity with Amides (e.g., Cyclic Amides, Carboxamides)
Allylmagnesium bromide exhibits notable reactivity towards amide functional groups, a class of compounds often less reactive towards other Grignard reagents. This heightened reactivity allows for additions to both cyclic amides (lactams) and acyclic carboxamides, often under mild conditions.
Research has demonstrated that allylmagnesium bromide can react with cyclic amides at room temperature to provide the corresponding addition products in good yield. In contrast, other Grignard reagents, such as methylmagnesium or phenylmagnesium bromide, may require elevated temperatures to achieve similar conversions with the same substrates. This difference highlights the enhanced nucleophilicity of the allylmagnesium reagent. smolecule.com
The reaction typically proceeds via nucleophilic addition of the allyl group to the amide carbonyl carbon. The initially formed tetrahedral intermediate can then undergo different reaction pathways. In many cases, a second equivalent of the Grignard reagent can add to the intermediate, leading to the formation of a gem-diaminoalkene derivative after hydrolysis. However, careful control of reaction conditions can sometimes allow for the isolation of the initial ketone product resulting from the collapse of the tetrahedral intermediate and expulsion of a magnesium amide species.
Chemoselectivity is also a key consideration in molecules with multiple functional groups. It has been observed in complex molecules containing more than one carboxamide group that allylmagnesium bromide can react selectively with one amide while leaving the other untouched, demonstrating the potential for selective transformations in intricate molecular architectures. smolecule.com
Ring-Opening Reactions
Epoxide Ring Opening with Allylmagnesium Bromide
The reaction of allylmagnesium bromide with epoxides is a powerful and reliable method for carbon-carbon bond formation, leading to the synthesis of homoallylic alcohols. This transformation is characterized by its high efficiency and predictable regioselectivity. The underlying mechanism for this reaction is a nucleophilic substitution (SN2) process. youtube.combeilstein-journals.orgyoutube.com
Due to significant ring strain (approximately 13 kcal/mol), the three-membered ether ring of an epoxide is susceptible to cleavage by strong nucleophiles like Grignard reagents. beilstein-journals.orgyoutube.com The allyl anion, delivered from the Grignard reagent, acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside relative to the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack if it is a stereocenter. youtube.com Simultaneously, the carbon-oxygen bond breaks, relieving the ring strain and forming an alkoxide intermediate. A subsequent aqueous or mild acidic workup protonates the alkoxide to yield the final alcohol product. youtube.com
A key feature of this reaction is its regioselectivity. In unsymmetrically substituted epoxides, the nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. beilstein-journals.orgyoutube.comscielo.br This steric control is a hallmark of the SN2 mechanism and allows for the synthesis of a specific constitutional isomer. For example, reaction with a terminal epoxide results in the formation of a primary alcohol with the allyl group attached to the terminal carbon.
The table below presents findings from the ring-opening of an aryl-substituted cyclohexene oxide with various Grignard reagents, illustrating the effectiveness of allylic reagents in this transformation. researchgate.net
| Entry | Grignard Reagent | Product(s) | Ratio | Yield (%) |
| 1 | Allylmagnesium chloride | Ring-opened alcohol | - | 72 |
| 2 | Benzylmagnesium chloride | Ring-opened alcohol | - | 75 |
| 3 | Crotylmagnesium chloride | Linear ring-opened product | >95:5 | 70 |
| 4 | Phenylmagnesium bromide | Complex mixture | - | - |
| 5 | Vinylmagnesium bromide | Complex mixture | - | - |
Data sourced from studies on arene-activated epoxides. researchgate.net
Ring Opening of Heterocyclic Systems (e.g., Benzothiazole System)
Allylmagnesium bromide can also participate in the ring-opening of more complex heterocyclic systems. A notable example is the magnesium-mediated activation and subsequent rearrangement of benzothiazole. While typical Grignard reagents might simply deprotonate benzothiazole at the C2 position, certain magnesium reagents can initiate a cascade of reactions leading to a complete restructuring of the heterocyclic core. orgsyn.org
In a specific reported transformation, a magnesium amide reagent, which shares reactivity characteristics with Grignard reagents, was used to treat benzothiazole at room temperature. The process is initiated by magnesiation, which then triggers an unstoppable domino reaction sequence. This cascade involves C-C bond coupling, ring-opening of the thiazole moiety, nucleophilic addition, and a final deprotonation step. orgsyn.org This complex transformation effectively breaks the C-S bond within the benzothiazole ring, leading to a rearranged open-chain intermediate that subsequently re-cyclizes or is trapped, demonstrating a profound structural modification of the original heterocycle.
Cross-Coupling and Alkylation Reactions
Transition Metal-Catalyzed Cross-Coupling with Organic Halides (e.g., Vinylic Halides)
The utility of allylmagnesium bromide is significantly expanded through its use in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of C-C bonds between the allyl group and various organic electrophiles, such as organic halides. Catalysts based on metals like nickel and iron are particularly effective for these transformations due to their low cost and unique reactivity. rsc.orgacs.org
Vinyl allylation, the coupling of a vinylic halide with an allyl nucleophile, is a common application that produces valuable 1,4-diene structural motifs. Nickel-catalyzed reductive coupling of vinylic bromides with allylic acetates (which can involve an in-situ generated allyl-metal species) has been shown to efficiently generate 1,4-dienes under mild conditions. Similarly, iron complexes have been used to catalyze the cross-coupling of vinyl bromides with alkylmagnesium reagents since the 1970s. rsc.org
The general catalytic cycle for these reactions often involves the following key steps:
Oxidative Addition : The low-valent transition metal catalyst (e.g., Ni(0) or an equivalent Fe species) reacts with the organic halide (R-X), inserting into the carbon-halogen bond to form an organometal-halide complex.
Transmetalation : The organomagnesium reagent (allyl-MgBr) transfers its organic group to the transition metal center, displacing the halide and forming a diorgano-metal complex.
Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the low-valent catalyst.
The table below shows examples of nickel-catalyzed allylation of various vinylic bromides.
| Entry | Vinylic Bromide Substrate | Allylic Acetate | Product | Yield (%) |
| 1 | (E)-β-Bromostyrene | Allyl acetate | (E)-5-Phenyl-1,4-pentadiene | 92 |
| 2 | 1-Bromo-4-tert-butylcyclohex-1-ene | Allyl acetate | 4-Allyl-1-tert-butylcyclohex-1-ene | 85 |
| 3 | Methyl (E)-3-bromoacrylate | Allyl acetate | Methyl (E)-2,5-hexadienoate | 79 |
| 4 | (E)-1-Bromo-2-(thiophen-2-yl)ethene | Allyl acetate | (E)-2-(4-Penten-1-yl)thiophene | 88 |
Data adapted from a study on Ni-catalyzed reductive coupling.
Regioselective Alkylation of Allylic Grignard Reagents (e.g., Synthesis of Geraniol)
Regioselectivity is a critical aspect of the reactivity of substituted allylic Grignard reagents, which can exist as a mixture of equilibrating isomers and potentially react at either the more substituted (α) or less substituted (γ) carbon. Controlling this regioselectivity is paramount in the synthesis of complex molecules like terpenes, where specific isomeric products are required. Geraniol, a key acyclic monoterpenoid, serves as an important synthetic target and building block in this context.
The synthesis of geraniol precursors and analogues often involves the carefully controlled alkylation of allylic systems. For instance, geranylmagnesium bromide can be synthesized from geranyl bromide and magnesium. smolecule.com This specific allylic Grignard reagent can then be used as a nucleophile to react with various electrophiles, such as carbonyl compounds, to introduce the geranyl moiety into a new molecule. smolecule.com
Furthermore, transition metal catalysis can be employed to achieve high regioselectivity in alkylation reactions involving allylic substrates. A highly regioselective palladium-catalyzed α-alkylation of allylic halides, including geranyl chloride and bromide, with benzylic Grignard reagents has been reported. This reaction proceeds with excellent yields and selectivity, exclusively forming the product from attack at the α-position of the allylic system. While this example involves the alkylation of an allylic halide by a Grignard reagent, it underscores the principle of controlled, regioselective C-C bond formation essential for terpene synthesis. The resulting polyene products can then be subjected to acid-promoted cyclization to form more complex terpene skeletons.
The table below illustrates the palladium-catalyzed α-alkylation of geranyl and neryl halides.
| Entry | Allylic Halide | Grignard Reagent | Product | Yield (%) |
| 1 | Neryl chloride | Benzylmagnesium chloride | α-Alkylated product | 82 |
| 2 | Geranyl bromide | Benzylmagnesium chloride | α-Alkylated product | 94 |
| 3 | Geranyl bromide | 4-Methylbenzylmagnesium chloride | α-Alkylated product | 92 |
| 4 | Geranyl bromide | 4-Methoxybenzylmagnesium chloride | α-Alkylated product | 85 |
Data sourced from a study on regioselective palladium-catalyzed alkylation.
Advanced Synthesis of Complex Organic Molecules
Allylmagnesium bromide serves as a potent and versatile nucleophilic allylating agent in the advanced synthesis of intricate organic molecules. Its utility is particularly evident in the construction of complex natural products and heterocyclic systems, where the introduction of an allyl group can be a critical step in building molecular complexity.
Total Syntheses and Formal Syntheses of Natural Products and Analogues
The strategic application of allylmagnesium bromide has been pivotal in the total synthesis of several classes of natural products. Its ability to form carbon-carbon bonds with a variety of electrophiles allows for the efficient assembly of key structural motifs.
Prostaglandin J Natural Products Allylmagnesium bromide plays a crucial role in the synthesis of Δ¹²-prostaglandin J (PGJ) natural products, which are known for their potent anticancer activities. In a convergent approach to synthesizing four Δ¹²-PGJ natural products, a key step involves the diastereoselective conjugate addition of allylmagnesium bromide to a cyclopentenone intermediate. This reaction is facilitated by the presence of copper(I) bromide-dimethyl sulfide complex (CuBr·Me₂S) and lithium chloride caltech.edu. The resulting enolate is then trapped by an aldehyde electrophile, which constitutes the ω-chain of the prostaglandin structure caltech.edu. This three-component coupling strategy is highly efficient for constructing the core of the prostaglandin molecule. Specifically, in the synthesis of enantiopure 15d-PGJ₂, allylmagnesium bromide is added to a solution containing a chiral starting material at -78 ºC to introduce the allyl group that is later elaborated into the final side chain proquest.com.
Sparteine Analogues The synthesis of quinolizidine (B1214090) alkaloids such as sparteine and its stereoisomers has also benefited from the application of allylmagnesium bromide. In a stereocontrolled synthesis of (±)-α-isosparteine, a key transformation is the double addition of allylmagnesium bromide to a tetraoxobispidine precursor nih.gov. This two-directional approach efficiently installs two allyl groups, which are then subjected to ring-closing olefin metathesis to form the characteristic tetracyclic core of the alkaloid nih.govresearchgate.net. A similar strategy, involving a sequence of monoreduction, Sakurai allylation, and a subsequent allyl Grignard addition, was employed to secure the synthesis of (±)-sparteine nih.govresearchgate.net.
Steroids In the realm of steroid synthesis, allylmagnesium bromide is utilized for the stereochemically controlled construction of steroid side chains. For instance, it has been applied in the synthesis of desmosterol, where the addition of the allyl group to a steroidal ketone is a key step in elaborating the required side-chain structure nih.gov. The reactivity of allylmagnesium reagents can sometimes present challenges, as they can add to both carbonyl and ester functional groups at comparable rates, which requires careful planning in multi-functionalized molecules nih.gov.
While total syntheses for natural products such as Cermizine B nih.govresearchgate.net, Bipolarolides A and B nih.govnih.gov, and Thromboxane B2 analogues chemistryviews.org have been reported, the available literature does not prominently feature allylmagnesium bromide as a key reagent in the described synthetic routes. Information regarding the use of allylmagnesium bromide in the synthesis of Izenamide B variants was not found in the provided search results.
Construction of Saturated Heterocycles
Allylmagnesium bromide is a valuable reagent for the synthesis of various saturated heterocyclic systems. The allyl group it introduces can serve as a handle for further functionalization or as an integral part of the final molecular architecture.
Isoxazolidines The construction of the isoxazolidine ring can be achieved through the addition of allylmagnesium bromide to isoxazolines. The reaction proceeds with the nucleophilic attack of the Grignard reagent on the C=N bond of the isoxazoline. The presence of a Lewis acid, such as zinc bromide, can enhance the yield and diastereoselectivity of the addition, leading to the formation of N-O bond-containing heterocyclic products researchgate.net.
Tetrahydrofurans The synthesis of substituted tetrahydrofurans, which are common structural motifs in many natural products, can involve the use of allylmagnesium bromide. Although direct examples are not detailed in the provided results, the general reactivity of allylmagnesium reagents towards esters and other carbonyl compounds is a foundational step in building precursors that can be cyclized to form tetrahydrofuran (B95107) rings nih.gov.
Pyrrolidines A notable application of allylmagnesium bromide is in the cascade synthesis of polyhydroxylated 2-allylpyrrolidines from sugar-derived bromonitriles rsc.orgrsc.org. This transformation involves the initial addition of the Grignard reagent to the nitrile group, followed by an intramolecular SN2 cyclization to form a transitional imine. This imine can then be reduced to yield the 2-allyl-substituted pyrrolidine rsc.orgrsc.org. This method provides an efficient route to functionalized pyrrolidines, which are important iminosugars with potential therapeutic applications rsc.org.
| Heterocycle | Starting Material | Role of Allylmagnesium Bromide | Key Transformation | Resulting Product |
|---|---|---|---|---|
| Isoxazolidine | Isoxazoline | Nucleophilic addition to the C=N bond | Lewis acid-mediated addition | Substituted Isoxazolidine researchgate.net |
| Pyrrolidine | Sugar-derived ω-bromonitrile | Nucleophilic addition to the nitrile group | Cascade addition/SN2 cyclization/reduction | Polyhydroxylated 2-allylpyrrolidine rsc.orgrsc.org |
Role in Synthesis of Specific Scaffold Classes
Beyond the synthesis of specific natural products and heterocycles, allylmagnesium bromide is also employed in the construction of broader classes of molecular scaffolds.
Computational Chemistry and Theoretical Studies on Allylmagnesium Bromide
Molecular Dynamics Simulations for Reaction Mechanisms and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of chemical reactions in solution. By simulating the motion of atoms over time, MD can reveal the intricate role of solvent molecules in reaction pathways and their influence on reaction rates and selectivity. osti.gov Classical MD simulations, which use computationally inexpensive force fields, allow for the examination of larger systems and longer timescales, providing atomistic positions of solvents and reactants. osti.gov
The explicit consideration of the solvent is crucial for accurate predictions, as the reorganization of solvent molecules upon substrate binding is a key contributor to the free energy of complex formation and ligand binding affinity. nih.gov For Grignard reactions, MD simulations can model the formation of solvent shells around the magnesium atom and how these structures influence the approach of the reactant to a substrate. nih.govniscpr.res.in
Recent approaches combine MD simulations with data-centric techniques like machine learning and topological data analysis to investigate solvent effects on reaction rates and selectivity more efficiently. osti.gov These integrated methods can guide the high-throughput screening of solvent systems for specific reactions, minimizing the need for extensive experimentation. osti.gov Quantum-mechanical molecular dynamics (QMD) simulations can also be employed to simulate and characterize chemical reactions, revealing mechanistic details that are beyond the scope of classical MD. chemrxiv.org
Table 1: Applications of Molecular Dynamics in Studying Allylmagnesium Bromide Reactions
| Simulation Aspect | Key Insights | Relevant Techniques |
|---|---|---|
| Solvent Structuring | Elucidation of the coordination sphere around the magnesium center in different ethereal solvents (e.g., diethyl ether, THF). | Classical MD, QMD |
| Reactant Diffusion | Modeling the formation of the encounter complex between allylmagnesium bromide and the electrophile. nih.govnih.gov | Classical MD |
| Solvent Influence | Quantifying the role of specific solvent-solute interactions on the stability of transition states and intermediates. osti.govniscpr.res.in | MD combined with Data-Centric (DC) approaches |
| Reaction Pathway | Simulating the complete reaction trajectory to identify key mechanistic steps and transient species. | Reactive QMD chemrxiv.org |
Quantum-Chemical Calculations (e.g., DFT) on Reactivity, Selectivity, and Transition States
Quantum-chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in explaining the unique reactivity and selectivity of allylmagnesium bromide. These calculations provide detailed electronic structure information and allow for the accurate determination of the energies of reactants, products, intermediates, and transition states.
DFT studies have been crucial in supporting the proposal of a concerted, six-membered-ring transition state for the addition of allylmagnesium bromide to carbonyl compounds. nih.gov This pathway is distinct from the mechanisms followed by non-allylic Grignard reagents. nih.gov Calculations have explored various possible transition state structures, such as four-center versus six-center models, providing energy profiles that indicate the favorability of the cyclic, six-membered arrangement. researchgate.net
These computational methods are also used to analyze stereoselectivity. For reactions where models like Felkin-Anh and chelation-control fail to predict the outcome for allylmagnesium bromide additions, DFT can be used to calculate the energies of competing transition states. nih.govresearchgate.net The low activation energy associated with the addition reaction, calculated to be less than 2 kcal/mol for the reaction with acetone (B3395972), reflects the high reactivity of allylmagnesium reagents and is consistent with reactions that approach the diffusion-control limit. nih.gov
Modeling of Transition States and Intermediates to Elucidate Reaction Pathways
The elucidation of reaction pathways relies heavily on the accurate modeling of transient species like transition states and intermediates. For allylmagnesium bromide, computational modeling has provided a detailed picture of the key steps involved in its characteristic reactions, particularly the addition to carbonyls.
The prevailing model, supported by both computational and experimental evidence, involves a concerted, six-membered-ring transition state. nih.govresearchgate.net In this model, the magnesium atom coordinates to the carbonyl oxygen, while the terminal carbon of the allyl group forms a new bond with the carbonyl carbon, involving an allylic transposition. nih.govresearchgate.net
Table 2: Comparison of Modeled Transition States for Allylmagnesium Bromide Addition to Acetone
| Transition State Model | Description | Key Structural Features | Computational Finding |
|---|---|---|---|
| Four-Center (TS2) | A compact, four-membered ring involving the Mg, Br, carbonyl C, and carbonyl O atoms. | Direct interaction between Mg and the carbonyl carbon. | Generally found to be higher in energy than the six-center TS for allylmagnesium bromide. researchgate.net |
| Six-Center (TS3) | A chair-like, six-membered ring involving the Mg, carbonyl O, carbonyl C, and the three carbons of the allyl group. | Coordination of Mg to the carbonyl oxygen; C-C bond formation with allylic transposition. | Favored pathway with a low activation energy, explaining the high reactivity. nih.govnih.govresearchgate.net |
Modeling also helps explain the often-low stereoselectivity observed in these reactions. The reaction rates can approach the diffusion limit, meaning that once the reactants form an encounter complex, the subsequent bond-forming step is very rapid and may be faster than the dissociation of the complex. nih.govnih.gov In such cases, the stereochemical outcome is not governed by the relative energies of different transition states (Curtin-Hammett principle), but rather by the statistics of reactant approach. nih.govnih.gov
Emerging Data-Driven and Machine Learning Approaches in Grignard Chemistry Research
The field of chemical research is increasingly leveraging data-driven and machine learning (ML) techniques to accelerate discovery and optimize reaction conditions. nih.gov While still an emerging area for Grignard chemistry specifically, these approaches hold significant promise.
ML models can be trained on large datasets of chemical reactions to predict outcomes, such as the major product or reaction yield, for new sets of reactants and conditions. acs.orgnih.gov For instance, a model could predict the chemoselectivity of a Grignard reaction with a substrate containing multiple electrophilic sites, such as an aldehyde and an ester. acs.org These predictive models are developed by training algorithms on vast reaction databases derived from patents and the chemical literature. acs.orgbeilstein-journals.org
Another application is the optimization of reaction conditions. ML algorithms can guide the design of experiments, suggesting conditions that are most likely to improve yield or selectivity, thereby reducing the number of experiments needed. nih.govbeilstein-journals.org This is particularly valuable for complex systems where multiple variables (solvent, temperature, catalyst, etc.) are at play. nih.gov The integration of automated synthesis platforms with real-time analytics, such as online NMR or IR spectroscopy, can generate high-quality, structured data that is ideal for training robust ML models for Grignard reactions. nih.govresearchgate.net The synergy between molecular modeling and ML is also being explored to create rapid and accurate reactivity prediction tools. bath.ac.uk
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| magnesium;prop-1-ene (B156429);bromide |
| Allylmagnesium bromide |
| Acetone |
| Diethyl ether |
Future Directions and Emerging Trends in Allylmagnesium Bromide Research
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The quest for greater control over chemical reactions has spurred the development of novel catalytic systems that enhance the selectivity and efficiency of transformations involving allylmagnesium bromide. While traditional applications often rely on stoichiometric reactions, recent research has demonstrated the potential of catalytic approaches to unlock new reactivities and improve stereocontrol.
One area of significant progress is the use of copper-based catalysts. For instance, copper-catalyzed asymmetric allylboration of alkynes using allylic bromides has been developed to produce chiral-branched borylated 1,4-dienes with high chemo-, stereo-, regio-, and enantioselectivity. nih.gov The success of this system relies on a chiral sulfonate-bearing N-heterocyclic carbene (NHC) ligand, which is crucial for achieving high levels of selectivity. nih.gov This methodology has been successfully applied to a variety of allylic bromides, showcasing its versatility. nih.gov Further research in this area has also explored the use of a CuCl/PCy₃ catalyst system for the allylboration of alkynes with 1,4-dibromo-2-butenes, which provides bromo-substituted borylated skipped dienes with high selectivity. nih.gov
Beyond copper, other transition metals are being explored for their catalytic potential in reactions that could be adapted for allylmagnesium bromide. For example, ruthenium(II)-catalyzed C-H/N-O activation with alkynyl bromides has been shown to provide isoquinolones with excellent chemoselectivity and regioselectivity. organic-chemistry.org While this specific example does not directly use allylmagnesium bromide, it highlights the potential for developing new catalytic cycles where allylmagnesium bromide could serve as a key nucleophile.
Furthermore, the concept of homogeneous bromine redox catalysis is emerging as a novel approach for selective C-H bond functionalization. nih.gov This strategy, which utilizes a tetraalkylammonium bromide in combination with an oxidant, could inspire the design of new catalytic systems where allylmagnesium bromide participates in selective allylation reactions under mild, photochemically initiated conditions. nih.gov
These developments underscore a clear trend towards the use of sophisticated catalyst design to overcome the inherent reactivity and selectivity challenges associated with highly reactive organometallic reagents like allylmagnesium bromide.
Table 1: Examples of Catalytic Systems and Their Applications
| Catalyst System | Substrates | Product Type | Key Advantages |
|---|---|---|---|
| Copper/chiral NHC | Terminal alkynes, allylic bromides | Chiral-branched borylated 1,4-dienes | High chemo-, stereo-, regio-, and enantioselectivity |
| CuCl/PCy₃ | Terminal and internal alkynes, 1,4-dibromo-2-butenes | Bromo-substituted borylated skipped dienes | High chemo-, regio-, and stereoselectivity |
| [Ru(p-cymene)Cl₂]₂ | Benzamides, alkynyl bromides | 4-substituted isoquinolones | High chemoselectivity and regioselectivity |
| Tetraalkylammonium bromide/m-CPBA | Aliphatic C-H bonds | N-sulfonyl oxaziridines | Selective, intramolecular C-H amination |
Innovations in Reaction Conditions and Methodologies (e.g., Air/Moisture Tolerance, Continuous Flow Synthesis)
Recent innovations in reaction conditions and methodologies are transforming the way chemists utilize allylmagnesium bromide, moving towards more practical, efficient, and scalable processes. Two of the most significant advancements are the development of air- and moisture-tolerant reaction conditions and the implementation of continuous flow synthesis.
Traditionally, Grignard reagents have required strictly anhydrous and inert atmospheric conditions due to their high reactivity with water and oxygen. However, recent studies have challenged this paradigm. Research has shown that the addition of allylmagnesium bromide to nitriles can be successfully performed under neat conditions (without any additional organic solvent) and in the presence of air and moisture at room temperature. nih.gov Surprisingly, the presence of water was found to be crucial for promoting the chemoselective formation of highly substituted tetrahydropyridines, a result that could not be replicated using standard dry organic solvents under an inert atmosphere. nih.gov This discovery opens up the possibility of performing Grignard reactions under more environmentally friendly and less stringent conditions.
Another major innovation is the adaptation of allylmagnesium bromide reactions to continuous flow systems. nih.govacs.org Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automated, high-throughput synthesis. researchgate.net An integrated batch and continuous flow process has been developed for the gram-scale synthesis of goniothalamin, a natural product with potential therapeutic applications. nih.govacs.org This process involves a telescoped continuous flow Grignard addition of allylmagnesium bromide to an aldehyde, followed by an acylation reaction. nih.govacs.org The flow system demonstrated high productivity, delivering a key precursor at a rate of 7 g·h⁻¹. nih.govacs.org This approach not only increases efficiency but also allows for the safe handling of this highly reactive reagent on a larger scale.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Allylmagnesium Bromide Reactions
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Conditions | Strict inert atmosphere, anhydrous solvents | Potential for air/moisture tolerance, precise temperature control |
| Safety | Challenges with heat dissipation in large-scale reactions | Enhanced heat transfer, smaller reaction volumes improve safety |
| Scalability | Scaling up can be complex and hazardous | More straightforward scale-up by extending operation time |
| Productivity | Limited by batch size and reaction time | High productivity through continuous operation |
| Process Control | Manual or semi-automated | Fully automated with potential for real-time monitoring |
Exploration of New Substrate Classes and Reactivities for Allylmagnesium Bromide
Research into the reactivity of allylmagnesium bromide continues to expand its synthetic utility through the exploration of new substrate classes and the discovery of novel reaction pathways. While its reactions with carbonyl compounds are well-established, recent studies have focused on less conventional electrophiles, leading to the synthesis of diverse and complex molecular architectures.
A notable area of development is the reaction of allylmagnesium bromide with nitriles. nih.gov This transformation provides a versatile route to a variety of nitrogen-containing compounds. Depending on the subsequent hydrolysis protocol, the reaction can be selectively directed to produce highly substituted tetrahydropyridines, β-aminoketones, or enamines. nih.gov This multi-task system demonstrates the ability to generate significant molecular complexity from simple starting materials by carefully tuning the reaction conditions. nih.gov
Furthermore, the high reactivity of allylmagnesium bromide has been leveraged in reactions with traditionally less reactive carbonyl derivatives, such as amides. nih.gov For example, it has been shown to react with cyclic amides at room temperature, whereas other Grignard reagents like methyl- and phenylmagnesium bromide require higher temperatures to achieve good yields. nih.gov This highlights the unique reactivity profile of allylmagnesium bromide and its potential for applications where other organometallic reagents fail. Competition experiments have revealed that additions of allylmagnesium halides to carbonyl compounds occur at rates approaching the diffusion limit, explaining their lack of chemoselectivity in some cases but also underscoring their immense reactivity. researchgate.net
The exploration of new substrate classes also extends to more complex molecules where chemoselectivity is a key challenge. The ability of allylmagnesium bromide to react with one functional group in the presence of others is an area of active investigation, with the potential to streamline synthetic routes to complex targets. nih.gov
Table 3: Substrate Classes and Products in Allylmagnesium Bromide Reactions
| Substrate Class | Example Substrate | Product Type(s) | Reference |
|---|---|---|---|
| Aldehydes | trans-Cinnamaldehyde | Homoallylic alcohol | nih.gov |
| Nitriles | Benzonitrile | Tetrahydropyridines, β-aminoketones, enamines | nih.gov |
| Amides | Cyclic amides | α-allyl ketones (after hydrolysis) | nih.gov |
| Ketones | α-Alkoxy ketones | Diastereomeric homoallylic alcohols | researchgate.net |
| Esters | Various | Tertiary alcohols (via double addition) | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for In-situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The development and application of advanced spectroscopic techniques for in-situ reaction monitoring are playing a crucial role in advancing our understanding and control of allylmagnesium bromide reactions.
In-situ Fourier-transform infrared (FTIR) spectroscopy, particularly with attenuated total reflectance (ATR) probes, has emerged as a powerful tool for monitoring Grignard reactions. stk-online.ch By inserting a probe directly into the reaction vessel, chemists can continuously collect spectra, allowing for the tracking of reactant consumption, product formation, and the identification of intermediates. bruker.com This technique is especially well-suited for continuous flow chemistry, where it can be integrated inline to provide real-time data on reaction conversion and stability. researchgate.net For instance, a microscale ReactIR flow cell has been used for the inline analysis of Grignard reagent formation in a continuous flow process, enabling the optimization of reaction conditions and the detection of byproducts. researchgate.net
Raman spectroscopy offers a complementary in-situ monitoring technique. It can be particularly useful for monitoring reactions involving organometallic species and in systems where water is present, as the Raman signal for water is typically weak. americanpharmaceuticalreview.com The choice between FTIR and Raman often depends on the specific vibrational modes of the reactants and products, and in some cases, a combination of both techniques can provide a more complete picture of the reaction progress. americanpharmaceuticalreview.com
These in-situ methods are critical for several reasons. They allow for the precise determination of reaction endpoints, which can prevent the formation of impurities from over- or under-reaction. stk-online.ch They also provide kinetic data that is essential for understanding reaction mechanisms and for scaling up processes from the laboratory to industrial production. bruker.com By providing a "molecular video" of the reaction, these advanced spectroscopic techniques are enabling a more data-rich approach to the study and optimization of allylmagnesium bromide chemistry. stk-online.ch
Table 4: Spectroscopic Techniques for In-situ Monitoring of Allylmagnesium Bromide Reactions
| Technique | Principle | Information Gained | Advantages |
|---|---|---|---|
| FTIR-ATR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time concentration profiles of reactants, products, and intermediates. Reaction kinetics and endpoint determination. | High sensitivity, applicable to a wide range of reactions, well-suited for flow chemistry. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complementary vibrational information to FTIR, can monitor specific functional groups (e.g., C-Br bonds). | Less interference from water, can be used with fiber optic probes. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Quantitative information on all NMR-active species in solution, structural elucidation of intermediates. | Inherently quantitative, provides detailed structural information. |
Integration of Computational and Mechanistic Insights for Predictive Synthesis and Reaction Design
The synergy between experimental work and computational chemistry is becoming increasingly vital for the rational design of new reactions and the optimization of existing ones. In the context of allylmagnesium bromide, computational and mechanistic studies are providing a deeper understanding of its reactivity, which is essential for predicting reaction outcomes and designing more efficient synthetic routes.
Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of the addition of allylmagnesium bromide to nitriles, particularly in the presence of water. nih.gov These computational studies have revealed the crucial role that water molecules play in the reaction pathway, stabilizing transition states and promoting the observed chemoselectivity. nih.gov This type of insight would be difficult to obtain through experimental means alone and provides a theoretical foundation for the development of air- and moisture-tolerant Grignard reactions.
Mechanistic investigations, often combining experimental probes and computational modeling, are also clarifying the factors that govern the stereoselectivity of allylmagnesium bromide additions to carbonyl compounds. While models like the Felkin-Anh and chelation-control models are often used to predict the stereochemical outcome of nucleophilic additions, they frequently fail in the case of allylmagnesium reagents. researchgate.net This suggests that the reaction mechanism is more complex than for other Grignard reagents, possibly involving different transition state geometries or aggregation states of the reagent in solution. researchgate.net A revised chelation-control model has been proposed to better account for the observed diastereoselectivities. researchgate.net
By integrating these computational and mechanistic insights, chemists can move towards a more predictive approach to synthesis. Understanding the underlying principles of reactivity allows for the rational selection of substrates, catalysts, and reaction conditions to achieve a desired outcome. This predictive power is crucial for reducing the amount of trial-and-error experimentation required in synthetic chemistry, ultimately leading to more efficient and sustainable chemical processes.
Q & A
Q. 1.1. What are the established synthetic routes for preparing magnesium;prop-1-ene;bromide, and how can its purity and structural integrity be validated experimentally?
Methodological Answer: The synthesis typically involves reacting 1-bromopropene with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include controlling reaction temperature (0–25°C) and ensuring stoichiometric equivalence to minimize side products like Wurtz coupling byproducts. Characterization involves:
- NMR spectroscopy (¹H, ¹³C) to confirm the absence of unreacted alkene or bromide.
- Titration (e.g., Gilman titration) to quantify active Grignard reagent concentration .
- Gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities.
Q. 1.2. How does this compound compare to other Grignard reagents (e.g., allyl or propargyl derivatives) in terms of stability and reactivity?
Methodological Answer: Comparative studies require:
- Kinetic analysis of nucleophilic addition reactions (e.g., carbonyl substrates) under standardized conditions (solvent, temperature).
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Electrophilicity indexes derived from computational models (e.g., DFT) to predict reactivity trends. Evidence from structural analogs (e.g., 1-propynylmagnesium bromide) suggests lower steric hindrance in prop-1-ene derivatives enhances reactivity with bulky electrophiles .
Advanced Research Questions
Q. 2.1. What mechanistic insights explain contradictory data on the regioselectivity of this compound in conjugate addition reactions?
Methodological Answer: Conflicting reports may arise from solvent polarity or substrate electronic effects. To resolve this:
- Design control experiments with deuterated substrates (e.g., D-labeled THF) to track proton transfer pathways.
- Use in-situ IR spectroscopy to monitor intermediate formation during reactions.
- Apply Marcus theory to correlate solvent dielectric constants with activation barriers, as demonstrated in analogous SN2 reactions .
Q. 2.2. How can computational models predict the activation barriers for this compound in asymmetric synthesis?
Methodological Answer:
- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to map transition states for nucleophilic attack.
- Topology-based models (e.g., bond-order analysis) to estimate steric and electronic contributions to barriers, as validated for norbornene and bromomethane systems .
- Benchmark against experimental kinetic data (e.g., Eyring plots) to refine computational parameters .
Q. 2.3. What experimental strategies mitigate air sensitivity and side reactions during large-scale applications of this compound?
Methodological Answer:
- Schlenk line techniques for reagent transfer and reaction setup under argon.
- Flow chemistry systems to minimize exposure to moisture/oxygen.
- Additives (e.g., HMPA or N,N,N',N'-tetramethylethylenediamine) to stabilize the Grignard intermediate and suppress β-hydride elimination .
Data Analysis and Reproducibility
Q. 3.1. How should researchers address discrepancies in reported yields for cross-coupling reactions involving this compound?
Methodological Answer:
- Standardize protocols : Document exact stoichiometry, solvent drying methods, and catalyst loading.
- Replicate studies using primary literature methods with independent validation.
- Statistical analysis (e.g., ANOVA) to identify outliers and systematic errors, as recommended in data contradiction frameworks .
Q. 3.2. What metrics validate the reproducibility of synthetic procedures for this compound?
Methodological Answer:
- Interlaboratory comparisons with shared reagents and protocols.
- Detailed characterization data (e.g., NMR shifts, titration results) in supplementary materials.
- Robustness testing by varying reaction parameters (±10% solvent volume, ±5°C temperature) .
Comparative and Applied Research
Q. 4.1. How does this compound perform in electrophilic aromatic substitution compared to structurally similar brominated compounds?
Methodological Answer:
- Competitive experiments with equimolar mixtures of electrophiles (e.g., benzaldehyde vs. nitrobenzene).
- Hammett plots to correlate substituent effects with reaction rates.
- X-ray crystallography of intermediates to identify steric vs. electronic dominance, as shown in studies of 1-bromo-2-(pent-4-enyl)benzene .
Q. 4.2. What catalytic systems enhance the efficiency of this compound in C–C bond formation?
Methodological Answer:
- Screen transition metal catalysts (e.g., CuCN·2LiCl, Ni(acac)₂) for Kumada couplings.
- Kinetic isotope effects (KIE) to probe rate-determining steps.
- Operando spectroscopy (e.g., Raman) to monitor catalyst-Grignard interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
